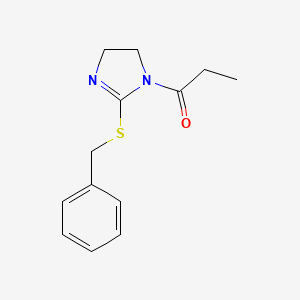

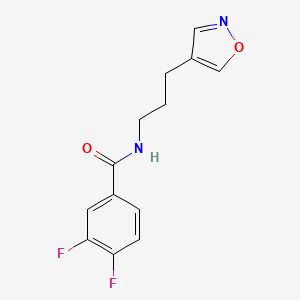

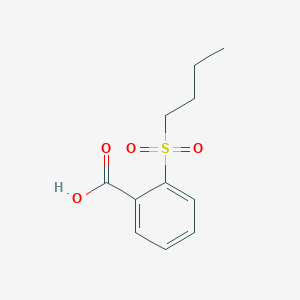

![molecular formula C20H17ClN4OS2 B2475494 Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897488-12-9](/img/structure/B2475494.png)

Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Applications

Benzo[d]thiazol-6-yl compounds have shown potential as new anti-mycobacterial chemotypes. Studies have demonstrated that certain benzo[d]thiazol-6-yl(piperazin-1-yl)methanones are effective against Mycobacterium tuberculosis, with some variants displaying low cytotoxicity and favorable therapeutic indexes (Pancholia et al., 2016).

Antimicrobial Activity

Several benzo[d]thiazol derivatives, including those with piperazin-1-yl)methanone groups, have been synthesized and characterized for their antimicrobial properties. These compounds have demonstrated variable and modest activity against different bacterial and fungal strains (Patel et al., 2011), (Al-Talib et al., 2016), (Landage et al., 2019).

Anti-inflammatory and Analgesic Evaluation

Some derivatives of benzo[d]thiazol-6-yl compounds have been evaluated for their anti-inflammatory and analgesic activities. These studies suggest potential therapeutic applications of these compounds in managing inflammation and pain (Kumar et al., 2020).

Electrochemical Synthesis

Research on electrochemical synthesis involving benzo[d]thiazol-6-yl(piperazin-1-yl)methanones indicates the feasibility of generating new compounds through electrochemical methods. These methods provide a novel approach to synthesizing complex organic compounds (Amani et al., 2012).

Dual Action Antidepressant Properties

Some benzo[d]thiazol derivatives have been found to have dual-action at serotonin receptors and the serotonin transporter, suggesting their potential use as antidepressants (Orus et al., 2002).

Anticonvulsant Agents

Certain benzo[d]thiazol-6-yl compounds have been synthesized and evaluated for their anticonvulsant activities, demonstrating potential as sodium channel blockers and anticonvulsant agents (Malik et al., 2014).

COX-2 Inhibition

N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs of benzo[d]thiazol-6-yl compounds have been evaluated as COX-2 inhibitors, indicating their potential use in developing non-toxic anti-inflammatory agents (Raghavendra et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins and leukotrienes .

Mode of Action

This compound: interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins and leukotrienes .

Biochemical Pathways

The action of This compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain .

Result of Action

The molecular and cellular effects of This compound ’s action include the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin and leukotriene production, which are involved in the inflammatory response .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS2/c1-12-2-4-14(21)18-17(12)23-20(28-18)25-8-6-24(7-9-25)19(26)13-3-5-15-16(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZIBWVQXFWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

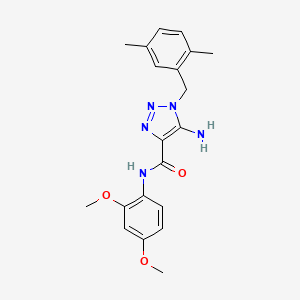

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

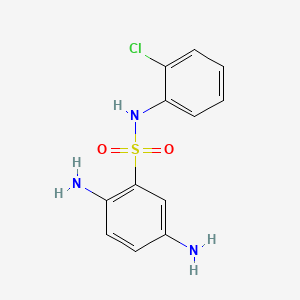

![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

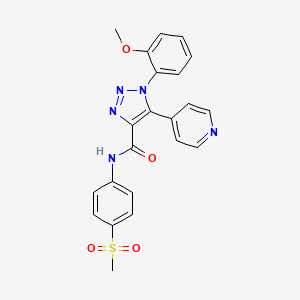

![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)